N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE
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Overview
Description
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE is a complex organoboron compound It is known for its unique structure, which includes a benzoylbenzyl group, a tributylammonium moiety, and a butyltriphenyl borate component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE typically involves the reaction of benzoylbenzyl chloride with tributylamine to form the ammonium salt. This intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoylbenzyl group can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE exerts its effects involves its ability to form stable complexes with other molecules. The borate component can act as a Lewis acid, facilitating various chemical transformations. The ammonium group can participate in ionic interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM TETRAPHENYLBORATE
- N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM TRIPHENYLBORATE
Uniqueness
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to participate in a wide range of reactions and form stable complexes makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
172040-90-3 |
---|---|
Molecular Formula |
C48H62BNO |
Molecular Weight |
679.84 |
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI Key |
DDEDKEQSTHENNM-UHFFFAOYSA-N |
SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Synonyms |
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE |
Origin of Product |
United States |
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